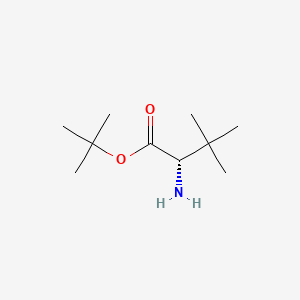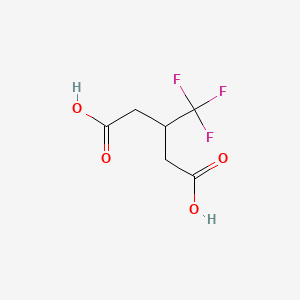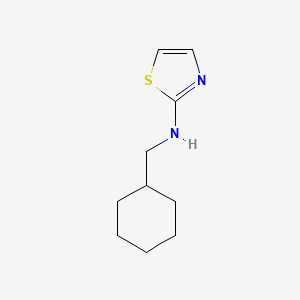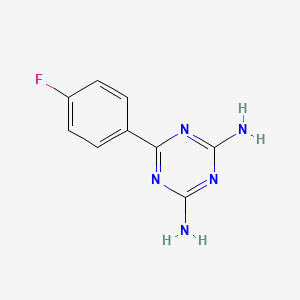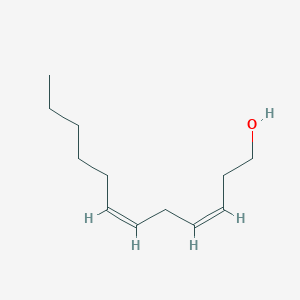
3Z,6Z-Dodecadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3Z,6Z-Dodecadien-1-ol is an organic compound with the molecular formula C12H22O. It is a primary alcohol with two conjugated double bonds located at the 3rd and 6th positions of the dodecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3Z,6Z-Dodecadien-1-ol typically involves the use of alkyne or alkene precursors. One common method is the partial hydrogenation of 1,3,6,9-dodecatetraene. The reaction conditions often include the use of a palladium catalyst under controlled hydrogen pressure to achieve selective hydrogenation at the desired positions .
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3Z,6Z-Dodecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Dodecadienal, dodecadienoic acid
Reduction: Dodecane
Substitution: Dodecadienyl chloride, dodecadienyl bromide
Scientific Research Applications
3Z,6Z-Dodecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a pheromone in certain insect species, aiding in the study of insect behavior and communication.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3Z,6Z-Dodecadien-1-ol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors in insects, triggering behavioral responses. The double bonds and hydroxyl group play a crucial role in its reactivity and interaction with other molecules. The pathways involved include signal transduction mechanisms that lead to physiological and behavioral changes .
Comparison with Similar Compounds
Similar Compounds
3Z,6E-Dodecadien-1-ol: Similar structure but with a trans configuration at the 6th position.
3E,6Z-Dodecadien-1-ol: Similar structure but with a trans configuration at the 3rd position.
Dodecanol: Lacks the double bonds, making it less reactive in certain chemical reactions.
Uniqueness
3Z,6Z-Dodecadien-1-ol is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Its ability to act as a pheromone and its reactivity in various chemical reactions make it a valuable compound in research and industry.
Properties
CAS No. |
29125-78-8 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodeca-3,6-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,13H,2-5,8,11-12H2,1H3 |
InChI Key |
WVTVMLXNKUWGBH-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCO |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCO |
Canonical SMILES |
CCCCCC=CCC=CCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


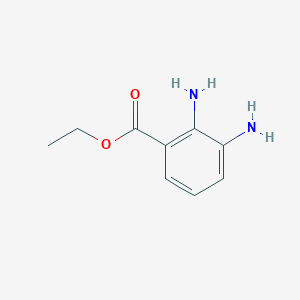
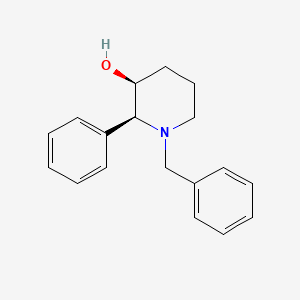
![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)
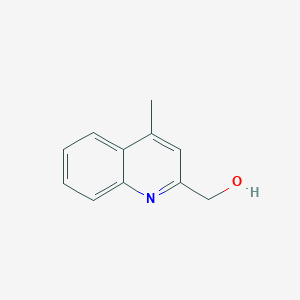
![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)
